- Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmmRussian Journal of Organic Chemistry, 2019, 55(8), 1085-1087,
Cas no 932-32-1 (2-Chloro-N-methylaniline)
2-Chloro-N-methylaniline is a chlorinated aromatic amine with the molecular formula C₇H₈ClN. It is commonly used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. The compound features a chloro substituent at the 2-position and a methylamino group, which contribute to its reactivity in electrophilic substitution and coupling reactions. Its well-defined structure ensures consistent performance in synthetic applications. The product is typically supplied as a high-purity liquid or solid, with stability under recommended storage conditions. Proper handling is advised due to potential toxicity and irritant properties. Its versatility makes it a valuable building block in fine chemical manufacturing.

2-Chloro-N-methylaniline structure
Product name:2-Chloro-N-methylaniline
2-Chloro-N-methylaniline Chemical and Physical Properties
Names and Identifiers
-
- N-Methyl-2-chloroaniline
- 2-CHLORO-N-METHYLANILINE
- o-Chloro-N-methylaniline
- (2-chlorophenyl)methylamine
- 2-(Methylamino)chlorobenzene
- 2-chloranyl-N-methyl-aniline
- 2-chloro-N-methyl-aniline
- 2-chloro-N-methylbenzenamine
- 2-Cl-N-Me-aniline
- Benzenamine,2-chloro-N-methyl
- n1-methyl-2-chloroaniline
- 2-Chloro-N-methylbenzylamine
- Benzenamine, 2-chloro-N-methyl-
- WGNNILPYHCKCFF-UHFFFAOYSA-N
- o-Chlormonomethylanilin
- 2-chlor-n-methylaniline
- 2-chloro-N-methyl aniline
- 2-chloro-n-methyl-benzenamine
- (2-chloro-phenyl)-methyl-amine
- STL183346
- SBB086
- 2-Chloro-N-methylbenzenamine (ACI)
- Aniline, o-chloro-N-methyl- (8CI)
- Methyl 2-chlorophenyl amine
- N-(2-Chlorophenyl)methylamine
- N-Methyl-o-chloroaniline
- 2-Chloro-N-methylaniline, 97%
- DS-8047
- CS-0095956
- EN300-1254105
- MFCD00045170
- DB-057383
- DTXSID50239323
- SCHEMBL9391598
- SY048562
- AKOS000253725
- C3121
- SCHEMBL100946
- 932-32-1
- A844481
- 2-Chloro-N-methylaniline
-
- MDL: MFCD00045170
- Inchi: 1S/C7H8ClN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
- InChI Key: WGNNILPYHCKCFF-UHFFFAOYSA-N
- SMILES: ClC1C(NC)=CC=CC=1
- BRN: 2802444
Computed Properties
- Exact Mass: 141.03500
- Monoisotopic Mass: 141.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 12
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.15 g/mL at 25 °C(lit.)
- Boiling Point: 218°C(lit.)
- Flash Point: Fahrenheit: 197.6 ° f < br / > Celsius: 92 ° C < br / >
- Refractive Index: n20/D 1.579(lit.)
- Solubility: Not miscible or difficult to mix.
- PSA: 12.03000
- LogP: 2.45470
- Solubility: Not determined
2-Chloro-N-methylaniline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227-H302+H312+H332-H315-H319
- Warning Statement: P210-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:2810
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:6.1
- PackingGroup:III
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
- HazardClass:6.1
- Packing Group:III
- Risk Phrases:R36/37/38
2-Chloro-N-methylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB515173-25 g |
2-Chloro-N-methylaniline, 95%; . |
932-32-1 | 95% | 25g |
€247.30 | 2023-06-14 | |
Ambeed | A142281-25g |
2-Chloro-N-methylaniline |
932-32-1 | 97% | 25g |
$67.0 | 2024-05-28 | |
Chemenu | CM100539-10g |
2-chloro-N-methylbenzenamine |
932-32-1 | 95% | 10g |
$52 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C10640-5g |
2-Chloro-N-methylaniline |
932-32-1 | 97% | 5g |
¥150.0 | 2023-09-08 | |
abcr | AB515173-100 g |
2-Chloro-N-methylaniline, 95%; . |
932-32-1 | 95% | 100g |
€802.60 | 2023-02-17 | |
TRC | C349790-250mg |
2-Chloro-N-methylaniline |
932-32-1 | 250mg |
$ 75.00 | 2023-04-18 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IR325-1g |
2-Chloro-N-methylaniline |
932-32-1 | 98% | 1g |
123.0CNY | 2021-08-04 | |
Apollo Scientific | OR30110-25g |
2-Chloro-N-methylaniline |
932-32-1 | 98% | 25g |
£103.00 | 2025-02-19 | |
Apollo Scientific | OR30110-1g |
2-Chloro-N-methylaniline |
932-32-1 | 98% | 1g |
£15.00 | 2025-03-21 | |
Enamine | EN300-1254105-0.1g |
2-chloro-N-methylaniline |
932-32-1 | 95% | 0.1g |
$19.0 | 2023-05-25 |
2-Chloro-N-methylaniline Production Method
Production Method 1
Reaction Conditions
1.1 3 h, 120 °C
Reference
Production Method 2
Production Method 3
Reaction Conditions
1.1 120 °C
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
Reference
- A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediatesTetrahedron, 2010, 66(35), 7142-7148,
Production Method 4
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, -40 °C; -40 °C → -60 °C
1.2 -60 °C; -60 °C → rt; 14 h, rt
1.3 Reagents: Water ; rt
1.2 -60 °C; -60 °C → rt; 14 h, rt
1.3 Reagents: Water ; rt
Reference
- IBiox[(-)-menthyl]: a sterically demanding chiral NHC ligandJournal of the American Chemical Society, 2009, 131(24), 8344-8345,
Production Method 5
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 2 h, 85 °C; 85 °C → 0 °C
1.2 Reagents: Sodium borohydride ; 0 °C; 1 h, 85 °C
1.2 Reagents: Sodium borohydride ; 0 °C; 1 h, 85 °C
Reference
- Method for the preparation of halogenated N-methylaniline, Korea, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
Reference
- Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalystOrganic Chemistry: An Indian Journal, 2010, 6(1), 52-55,
Production Method 7
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ; 12 h, 130 °C
Reference
- N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexesDalton Transactions, 2019, 48(15), 5072-5082,
Production Method 8
Reaction Conditions
1.1 1 h, 150 °C
Reference
- Methylation of aniline and its derivatives with dimethyl carbonate in the presence of binder-free micro-, meso-, and macroporous zeolites KNaX, NaY, and HYRussian Journal of Organic Chemistry, 2016, 52(11), 1565-1570,
Production Method 9
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol , Water ; rt → reflux; reflux
Reference
- Highly efficient N-monomethylation of primary aryl aminesChinese Journal of Chemistry, 2009, 27(7), 1339-1344,
Production Method 10
Reaction Conditions
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Reference
- Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalystSurfaces and Interfaces, 2023, 37,,
Production Method 11
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
1.2 -
1.2 -
Reference
- Synthesis of functionalized indole- and benzo-fused heterocyclic derivatives through anionic benzyne cyclizationChemistry - A European Journal, 2002, 8(9), 2034-2046,
Production Method 12
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol , Water ; 4 h, rt → reflux
Reference
- Preparation of oxygen bridged diheptene sulfonamide compounds for treating breast cancer, China, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Methanesulfonic acid , Tris(acetylacetonato)ruthenium , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… Solvents: Tetrahydrofuran ; 24 h, 60 atm, rt → 140 °C
Reference
- Selective Methylation of Amines with Carbon Dioxide and H2Angewandte Chemie, 2013, 52(46), 12156-12160,
Production Method 14
Reaction Conditions
1.1 Reagents: Sodium Solvents: Methanol ; 0 °C; overnight, rt
1.2 Reagents: Sodium borohydride ; 2 - 4 h, 60 °C
1.3 Reagents: Water
1.2 Reagents: Sodium borohydride ; 2 - 4 h, 60 °C
1.3 Reagents: Water
Reference
- The design, synthesis and evaluation of selenium-containing 4-anilinoquinazoline hybrids as anticancer agents and a study of their mechanismOrganic & Biomolecular Chemistry, 2018, 16(25), 4701-4714,
Production Method 15
Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Cobalt oxide (Co3O4) , Titania Solvents: Methanol , Water ; 6 h, rt
Reference
- Method for preparation of N-alkylated compounds by photocatalysis, China, , ,
Production Method 16
Production Method 17
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 2773916-18-8 ; 14 h, 120 °C
Reference
- N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative ApproachJournal of Organic Chemistry, 2023, 88(9), 5944-5961,
Production Method 18
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide , 6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ; 12 h, 65 °C
Reference
- Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat WaterAdvanced Synthesis & Catalysis, 2015, 357(4), 714-718,
Production Method 19
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Phenyl 2-pyridyl ketoxime , Cuprous iodide Solvents: Methanol , Water ; 18 h, 65 °C
Reference
- N-arylation method of alkylamine with mild reaction conditions by using copper iodide as catalyst and ligand 2-pyridone oxime compound, China, , ,
Production Method 20
Reaction Conditions
1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ; 6 h, 115 °C
Reference
- Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by MethanolChemCatChem, 2022, 14(11),,
2-Chloro-N-methylaniline Raw materials
- 2'-Chloro-N-methylacetanilide
- 1-Chloro-2-iodobenzene
- 1-Bromo-2-chlorobenzene
- 2-Chloro-N,N-dimethylaniline
2-Chloro-N-methylaniline Preparation Products
2-Chloro-N-methylaniline Related Literature
-
Renshi Luo,Jianhua Liao,Ling Xie,Wenjun Tang,Albert S. C. Chan Chem. Commun. 2013 49 9959
-
Baijiao An,Shun Zhang,Jinhui Hu,Tingting Pan,Ling Huang,Johnny Cheuk-on Tang,Xingshu Li,Albert S. C. Chan Org. Biomol. Chem. 2018 16 4701
-
Sundaravel Vivek Kumar,Andy Yen,Mark Lautens,Patrick J. Guiry Chem. Soc. Rev. 2021 50 3013
-
A. Sultan Nasar,G. Libni RSC Adv. 2017 7 34149
-
Roberta Colaiezzi,Chiara Saviozzi,Nicola di Nicola,Stefano Zacchini,Guido Pampaloni,Marcello Crucianelli,Fabio Marchetti,Andrea Di Giuseppe,Lorenzo Biancalana Catal. Sci. Technol. 2023 13 2160
Related Categories
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Amines Aralkylamines
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:932-32-1)2-Chloro-N-methylaniline

Purity:99%
Quantity:100g
Price ($):240.0